molecular formula C18H22N2O3S B14984824 4-methyl-N-((tetrahydrofuran-2-yl)methyl)-2-((m-tolyloxy)methyl)thiazole-5-carboxamide

4-methyl-N-((tetrahydrofuran-2-yl)methyl)-2-((m-tolyloxy)methyl)thiazole-5-carboxamide

Cat. No.: B14984824
M. Wt: 346.4 g/mol
InChI Key: UWGODGFYSXZPFE-UHFFFAOYSA-N
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Description

4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a phenoxy group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Attachment of the Oxolane Moiety: This step involves the reaction of an oxolane derivative with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE: Lacks the oxolane moiety.

    2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE: Lacks the methyl group on the thiazole ring.

Uniqueness

4-METHYL-2-[(3-METHYLPHENOXY)METHYL]-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

4-methyl-2-[(3-methylphenoxy)methyl]-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H22N2O3S/c1-12-5-3-6-14(9-12)23-11-16-20-13(2)17(24-16)18(21)19-10-15-7-4-8-22-15/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,19,21)

InChI Key

UWGODGFYSXZPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(S2)C(=O)NCC3CCCO3)C

Origin of Product

United States

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